molecular formula C16H26BrClN2O2 B13776513 2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride CAS No. 86745-99-5

2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride

Cat. No.: B13776513
CAS No.: 86745-99-5
M. Wt: 393.7 g/mol
InChI Key: PMEZVAZKVHRUKM-UHFFFAOYSA-N
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Description

2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromo-substituted phenoxy group, a diethylaminoethyl chain, and an acetamide moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Etherification: The formation of the phenoxy ether linkage by reacting the brominated phenol with an appropriate alkylating agent.

    Quaternization: The formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of phenoxy acids or ketones.

    Reduction: Formation of the corresponding de-brominated compound.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with target proteins. The diethylaminoethyl chain may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-Bromo-3,5-dimethylphenoxy)ethyl)morpholine
  • 1-[2-(4-Bromo-3,5-dimethylphenoxy)ethyl]pyrrolidine
  • 4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl-2-butanol

Uniqueness

2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Biological Activity

2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride, commonly referred to as compound 86745-99-5, is a synthetic organic compound with notable biological activity. This article explores its biological properties, mechanisms of action, toxicity, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C16H26BrClN2O
  • Molecular Weight : 393.80 g/mol
  • CAS Registry Number : 86745-99-5

The compound exhibits pharmacological activity primarily through its interaction with various biological targets. It is suggested to act as an antagonist or modulator of certain neurotransmitter receptors, potentially influencing pathways involved in neuropharmacology and cancer therapy.

Toxicity Profile

Acute toxicity studies indicate that the compound has a lethal dose (LD50) of approximately 75 mg/kg when administered intravenously in rodent models. Behavioral changes such as excitement were noted as toxic effects . This highlights the need for caution in handling and potential therapeutic use.

Anticancer Activity

Recent studies have investigated the anticancer properties of similar compounds in the same class. For instance, research into related phenoxyacetamides has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. These effects are attributed to the modulation of apoptotic pathways and cell cycle regulation .

Neuropharmacological Effects

The compound's structural similarities with other neuroactive agents suggest potential applications in treating neurological disorders. It may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are critical in mood regulation and cognitive function .

Case Study 1: Antitumor Efficacy

In a study published in Cancer Biology, researchers synthesized a series of phenoxyacetamides and evaluated their anticancer efficacy. The results indicated that compounds with similar structures significantly inhibited cell proliferation in various cancer types, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of phenoxy derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, providing a basis for further investigation into their therapeutic potential against conditions like Alzheimer's disease .

Data Summary Table

PropertyDetails
Molecular FormulaC16H26BrClN2O
Molecular Weight393.80 g/mol
LD50 (Intravenous)75 mg/kg (mouse)
Anticancer ActivityInduces apoptosis in cancer cells
Neuropharmacological EffectsPotential modulation of neurotransmitters

Properties

CAS No.

86745-99-5

Molecular Formula

C16H26BrClN2O2

Molecular Weight

393.7 g/mol

IUPAC Name

2-[[2-(4-bromo-3,5-dimethylphenoxy)acetyl]amino]ethyl-diethylazanium;chloride

InChI

InChI=1S/C16H25BrN2O2.ClH/c1-5-19(6-2)8-7-18-15(20)11-21-14-9-12(3)16(17)13(4)10-14;/h9-10H,5-8,11H2,1-4H3,(H,18,20);1H

InChI Key

PMEZVAZKVHRUKM-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCNC(=O)COC1=CC(=C(C(=C1)C)Br)C.[Cl-]

Origin of Product

United States

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